Hydroxychalcone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

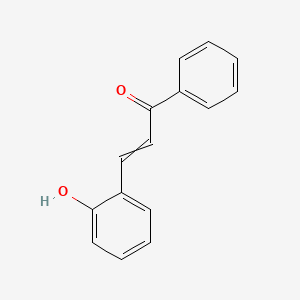

Structure

3D Structure

Properties

IUPAC Name |

3-(2-hydroxyphenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-14-9-5-4-8-13(14)10-11-15(17)12-6-2-1-3-7-12/h1-11,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDOOPSJCRMKSGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001316272 | |

| Record name | 2-Hydroxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

644-78-0 | |

| Record name | 2-Hydroxychalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=644-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Core Properties of Hydroxychalcone Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental properties of hydroxychalcone compounds, a significant class of flavonoids recognized for their diverse and potent pharmacological activities. This document delves into their physicochemical characteristics, synthesis, and key biological functions, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.

Physicochemical Properties of Hydroxychalcones

Hydroxychalcones are open-chain flavonoids characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. The defining feature is the presence of one or more hydroxyl (-OH) groups on the aromatic rings, which significantly influences their physical and biological properties.

Chemical Structure

The core structure of a chalcone (B49325) is 1,3-diphenyl-2-propen-1-one. The positioning and number of hydroxyl groups on the two aromatic rings (Ring A and Ring B) give rise to a wide variety of this compound derivatives. This structural diversity is a key determinant of their biological activity.

Physical Properties

The physical properties of hydroxychalcones, such as melting point and solubility, vary depending on their specific substitution patterns.

Table 1: Physical Properties of Selected this compound Compounds

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |

| (Z)-4'-Hydroxychalcone | 224.25 | Not Specified | Soluble in DMSO (~30 mg/mL), Ethanol (B145695) (~30 mg/mL), and DMF (~30 mg/mL); Insoluble in water.[1] |

| (E)-1-(anthracen-9-yl)-3-(2,4-dihydroxyphenyl)prop-2-en-1-one | 364.41 | >200 | Not Specified |

| (2E,4E)-1-(anthracen-9-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | 418.49 | >213 | Not Specified |

| (E)-1-(4-bromophenyl)-3-(2-hydroxynaphthalen-1-yl)prop-2-en-1-one | 379.24 | 165-167 | Not Specified |

| 2,2',4,4',6'-Pentathis compound | 290.25 | Not Specified | Not Specified |

Note: Solubility can be influenced by experimental conditions such as temperature and the specific method used (e.g., kinetic vs. thermodynamic solubility).[1]

Synthesis of Hydroxychalcones

The most common and straightforward method for synthesizing hydroxychalcones is the Claisen-Schmidt condensation . This reaction involves the base- or acid-catalyzed condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025).[2][3]

General Reaction Scheme

The reaction proceeds via an aldol (B89426) condensation mechanism, followed by dehydration to yield the stable α,β-unsaturated ketone structure of the chalcone.

Caption: General scheme of Claisen-Schmidt condensation for this compound synthesis.

Experimental Protocol: Synthesis of 2'-Hydroxychalcone

This protocol describes a conventional base-catalyzed synthesis in solution.[4]

Materials:

-

Benzaldehyde

-

Ethanol

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution (e.g., 20-40% w/v)

-

1 M Hydrochloric Acid (HCl)

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Reaction flask

-

Filtration apparatus

Procedure:

-

Dissolution: Dissolve equimolar amounts of 2'-hydroxyacetophenone and benzaldehyde in ethanol in a reaction flask.

-

Catalyst Addition: While stirring, slowly add an aqueous solution of KOH or NaOH (2-3 equivalents). The solution will typically turn a deep red or orange color.[4]

-

Reaction: Continue stirring at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is often complete within a few hours.

-

Precipitation: Upon completion, cool the reaction mixture in an ice bath. Slowly add cold 1 M HCl to acidify the mixture to a pH of approximately 3. This will cause the product to precipitate as a yellow solid.[4]

-

Isolation: Collect the precipitate by vacuum filtration.

-

Washing: Wash the collected solid with cold deionized water to remove any residual salts.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol (B129727).[4]

Biological Activities and Mechanisms of Action

Hydroxychalcones exhibit a wide range of biological activities, with the most notable being their antioxidant, anti-inflammatory, and anticancer properties.[5]

Antioxidant Activity

Hydroxychalcones can act as potent antioxidants. The hydroxyl groups on the aromatic rings can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating damaging chain reactions.[6] The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[6][7]

Table 2: Antioxidant Activity of Selected Hydroxychalcones

| Compound | Assay | IC50 Value |

| 2′-hydroxy-3,4,5-trimethoxychalcone | Not Specified | 2.26 µM[6] |

| 2′-hydroxy-3,4,5,3′,4′-pentamethoxychalcone | Not Specified | 1.10 µM[6] |

| 4′-fluoro-2′-hydroxy-2,3-dimethoxychalcone | DPPH radical scavenging | 190 µg/mL[6] |

This protocol provides a general method for assessing antioxidant activity.[7][8][9]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced to a yellow-colored diphenylpicrylhydrazine, and the absorbance at ~517 nm decreases. The extent of discoloration is proportional to the scavenging activity of the antioxidant.[7]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Test this compound compound

-

Positive control (e.g., Ascorbic acid, α-tocopherol)

-

Spectrophotometer

Procedure:

-

DPPH Solution Preparation: Prepare a stock solution of DPPH in methanol (e.g., 100 µM).

-

Test Sample Preparation: Prepare a series of dilutions of the this compound compound in methanol.

-

Reaction: Add a small volume of each test sample dilution to a larger volume of the DPPH solution (e.g., 0.1 mL of sample to 3.9 mL of DPPH solution). Mix well.[8]

-

Incubation: Incubate the mixtures in the dark at room temperature for a set period (e.g., 20-30 minutes).[7][9]

-

Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer. A blank containing only the solvent and a control containing the solvent and DPPH are also measured.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[7]

Anti-inflammatory Activity

Hydroxychalcones exert anti-inflammatory effects primarily by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10][11] This modulation leads to the downregulation of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6).[6][12]

The NF-κB pathway is a central regulator of inflammation.[2] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it promotes the transcription of pro-inflammatory genes.[2][13] Hydroxychalcones can inhibit this pathway at multiple points, including preventing the degradation of IκBα.[13][14][15]

Caption: Inhibition of the canonical NF-κB pathway by hydroxychalcones.

This protocol measures the ability of a compound to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Principle: LPS stimulates macrophages to produce NO via the enzyme inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture medium using the Griess reagent.

Materials:

-

RAW 264.7 macrophage cells

-

Cell culture medium (e.g., DMEM) and supplements

-

Lipopolysaccharide (LPS)

-

Test this compound compound

-

Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the this compound compound for a short period (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include untreated and LPS-only controls.

-

Nitrite Measurement: After incubation, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.

-

Quantification: Measure the absorbance at ~540 nm. The nitrite concentration is determined using a standard curve prepared with sodium nitrite.

-

Analysis: Calculate the percentage of NO inhibition for each concentration of the test compound compared to the LPS-only control.

Anticancer Activity

Hydroxychalcones have demonstrated significant cytotoxic effects against various cancer cell lines.[5] Their anticancer mechanisms are multifaceted and include the induction of apoptosis (programmed cell death), autophagy, and cell cycle arrest.[5][16] These effects are often mediated through the modulation of signaling pathways, including the inhibition of pro-survival pathways like NF-κB and the activation of stress-related pathways like JNK/MAPK.[5][16]

Apoptosis is a crucial mechanism for eliminating cancerous cells. Hydroxychalcones can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the depletion of intracellular antioxidants like glutathione (B108866) (GSH), leading to increased reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of caspases, the executioner enzymes of apoptosis.[17][18]

Caption: Simplified pathway of apoptosis induction by hydroxychalcones.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test this compound compound

-

MTT solution

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a specific density and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of the this compound compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solubilized formazan at ~570 nm using a microplate reader.

-

Analysis: The cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.

Experimental and Logical Workflows

Visualizing the workflow from synthesis to biological evaluation helps in planning and executing research projects involving hydroxychalcones.

Caption: General workflow for synthesis and biological evaluation of hydroxychalcones.

Conclusion

This compound compounds represent a versatile and promising scaffold in medicinal chemistry and drug development. Their straightforward synthesis, coupled with their potent and multifaceted biological activities, makes them attractive candidates for further investigation. The presence and position of hydroxyl groups are critical determinants of their efficacy as antioxidant, anti-inflammatory, and anticancer agents. A thorough understanding of their structure-activity relationships, guided by the protocols and mechanisms outlined in this guide, is essential for the rational design and development of novel this compound-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydroxy Chalcones and Analogs with Chemopreventive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijcea.org [ijcea.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Hydroxychalcones induce apoptosis in B16-F10 melanoma cells via GSH and ATP depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Discovery and Enduring Legacy of Hydroxychalcones in Natural Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxychalcones, a prominent class of polyphenolic compounds belonging to the flavonoid family, are characterized by an open-chain α,β-unsaturated ketone core linking two aromatic rings. These vibrant natural pigments, responsible for the diverse colors of many fruits, vegetables, and flowers, have a rich history intertwined with traditional medicine and modern drug discovery. Their journey from historical herbal remedies to contemporary clinical investigation is a testament to their profound and varied biological activities. This in-depth technical guide explores the discovery, history, and scientific investigation of hydroxychalcones from natural sources, providing a comprehensive resource for researchers in the field. We delve into the key milestones of their isolation and characterization, detail the experimental protocols for their study, and present a quantitative overview of their prevalence and bioactivity. Furthermore, we visualize the intricate signaling pathways through which these remarkable compounds exert their effects.

A Brief History of Discovery

The scientific inquiry into chalcones began in the late 19th century. The foundational synthesis of the core chalcone (B49325) scaffold is credited to the German chemists Ludwig Claisen and J. G. Schmidt in 1881, who developed the base-catalyzed condensation reaction that now bears their names[1][2]. However, the therapeutic use of plants rich in hydroxychalcones predates this by millennia. For instance, licorice root (Glycyrrhiza species), a source of the well-studied hydroxychalcone isoliquiritigenin, has been a staple in traditional Chinese and European medicine for centuries, used to treat a variety of ailments[3][4].

The 20th century marked a significant era for the isolation and structural elucidation of specific hydroxychalcones from their natural sources. Key discoveries include:

-

Phloretin and Phloridzin: These dihydrochalcones, found abundantly in apples (Malus species), were among the earlier hydroxychalcones to be studied. Research has focused on their distribution within the apple tree and their physiological effects[1][5][6][7].

-

Xanthohumol (B1683332): First isolated from hops (Humulus lupulus), this prenylated this compound has garnered significant attention for its potent and diverse biological activities. Its discovery and subsequent research have been pivotal in understanding the health benefits associated with hop consumption beyond brewing[2][8][9].

-

Butein (B1668091): Isolated from the bark of Rhus verniciflua (now Toxicodendron vernicifluum), butein is a tetrathis compound with well-documented anti-inflammatory and antifibrogenic properties[10][11][12][13]. Its discovery highlighted the therapeutic potential of this subclass of chalcones.

-

Isoliquiritigenin: This trithis compound is a major bioactive constituent of licorice root. Its isolation and the subsequent investigation of its biological effects have provided a molecular basis for the traditional uses of licorice[3][14][15][16].

These discoveries, among others, have paved the way for extensive research into the pharmacological properties of hydroxychalcones, positioning them as promising lead compounds for the development of new therapeutics.

Prominent Hydroxychalcones from Natural Sources

A wide array of hydroxychalcones have been identified in the plant and fungal kingdoms. The following table summarizes some of the most extensively studied examples, their natural sources, and typical yields.

| This compound | Key Natural Sources | Typical Yield/Concentration | References |

| Xanthohumol | Hops (Humulus lupulus) | 0.1-1% of dry weight of cones | [9] |

| Butein | Toxicodendron vernicifluum (lacquer tree), Dahlia species, Butea monosperma | 0.47 mg/g in water extract of bark-removed Rhus verniciflua | [11][15] |

| Isoliquiritigenin | Licorice (Glycyrrhiza species) | 8.1 µM IC50 for tyrosinase inhibition from licorice root extract | [15] |

| Phloretin | Apples (Malus species), especially in leaves and root bark | Up to 2.8 mg/g (dry weight) in apple leaves | [6] |

| Phloridzin | Apples (Malus species), particularly in bark, roots, and leaves | Up to 91.7 mg/g (dry weight) in apple bark | [6] |

| Licochalcone A | Glycyrrhiza inflata (Chinese licorice) | - | |

| Cardamonin | Cardamom (Alpinia species) | - |

Biological Activities and Therapeutic Potential

Hydroxychalcones exhibit a broad spectrum of pharmacological activities, making them attractive candidates for drug development. Their mechanisms of action are often multifaceted, involving the modulation of multiple signaling pathways. The table below presents a summary of the key biological activities and associated quantitative data for prominent hydroxychalcones.

| This compound | Biological Activity | Key Quantitative Data (e.g., IC50, EC50) | References |

| Xanthohumol | Anticancer | IC50 of 5µM and above in hepatocellular carcinoma cell lines | [8] |

| Anti-inflammatory | - | ||

| Antioxidant | - | ||

| Butein | Anti-inflammatory | - | [10][17] |

| Antifibrogenic | Significant reduction of hydroxyproline (B1673980) in a rat model at 10 and 25 mg/kg/day | [13] | |

| Antioxidant | - | ||

| Isoliquiritigenin | Anti-inflammatory | Potently inhibited LPS-induced NO and PGE2 production in macrophages | [14] |

| Antioxidant | Activates the Nrf2 signaling pathway | [1][6][18] | |

| Tyrosinase Inhibitor | IC50 = 8.1 µM | [15] | |

| Phloretin | Anti-inflammatory | Decreased synthesis of PGE2 and IL-8 in colon myofibroblasts | [18] |

| Antioxidant | - | ||

| 2'-Hydroxychalcone | Anticancer | Showed significant cytotoxicity against breast cancer cell lines | [3][19] |

| Anti-inflammatory | Reduced expression of IL-1β and TNF-α | [20] |

Signaling Pathways Modulated by Hydroxychalcones

The diverse biological effects of hydroxychalcones stem from their ability to interact with and modulate key cellular signaling pathways. These interactions can lead to the regulation of genes involved in inflammation, oxidative stress, cell proliferation, and apoptosis.

Anti-inflammatory and Antioxidant Pathways

A primary mechanism by which hydroxychalcones exert their anti-inflammatory and antioxidant effects is through the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathways.

-

NF-κB Pathway: Under inflammatory conditions, the transcription factor NF-κB is activated, leading to the expression of pro-inflammatory cytokines and enzymes such as iNOS and COX-2. Many hydroxychalcones, including butein and isoliquiritigenin , have been shown to inhibit the activation of NF-κB, thereby suppressing the inflammatory cascade[14][17][21].

-

Nrf2 Pathway: The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Upon activation, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes. Isoliquiritigenin and butein are known activators of the Nrf2 pathway, enhancing the cell's capacity to neutralize reactive oxygen species (ROS)[1][6][17][18].

References

- 1. Protective Effects of Isoliquiritigenin and Licochalcone B on the Immunotoxicity of BDE-47: Antioxidant Effects Based on the Activation of the Nrf2 Pathway and Inhibition of the NF-κB Pathway [mdpi.com]

- 2. Antioxidant Potential of Xanthohumol in Disease Prevention: Evidence from Human and Animal Studies [ouci.dntb.gov.ua]

- 3. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Isoliquiritigenin as a modulator of the Nrf2 signaling pathway: potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Xanthohumol-mediated suppression of Notch1 signaling is associated with antitumor activity in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Xanthohumol Inhibits Notch Signaling and Induces Apoptosis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection [mdpi.com]

- 10. Butein provides neuroprotective and anti-neuroinflammatory effects through Nrf2/ARE-dependent haem oxygenase 1 expression by activating the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Butein, a tetrathis compound, suppresses pro-inflammatory responses in HaCaT keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Homotherapy for heteropathy: therapeutic effect of Butein in NLRP3-driven diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anticancer agent xanthohumol inhibits IL-2 induced signaling pathways involved in T cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Butein provides neuroprotective and anti‐neuroinflammatory effects through Nrf2/ARE‐dependent haem oxygenase 1 expression by activating the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Isoliquiritigenin as a modulator of the Nrf2 signaling pathway: potential therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. dovepress.com [dovepress.com]

- 21. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Hydroxychalcones: A Comprehensive Review of Their Biological and Pharmacological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Hydroxychalcones, a prominent class of compounds within the flavonoid family, have garnered significant attention in the scientific community for their diverse and potent biological activities. Characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, the presence and position of hydroxyl (-OH) groups are pivotal to their pharmacological effects. This technical guide provides a detailed overview of the multifaceted biological and pharmacological activities of hydroxychalcones, complete with quantitative data, experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity

Hydroxychalcones have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines through multiple mechanisms.[1][2] These compounds can induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways involved in cancer progression.[2][3]

Mechanisms of Action:

-

Induction of Apoptosis: Many hydroxychalcones trigger programmed cell death in cancer cells. For instance, some derivatives can induce apoptosis through the mitochondrial pathway.[4] One of the cytotoxic mechanisms involves the uncoupling of mitochondria and the collapse of the mitochondrial membrane potential.[1]

-

Cell Cycle Arrest: Certain hydroxychalcones can halt the cell cycle at different phases, thereby inhibiting the proliferation of cancer cells.[3] For example, some derivatives have been shown to cause cell cycle arrest in the G2/M phase in breast cancer (MCF-7) cells.[5]

-

Inhibition of Signaling Pathways: Hydroxychalcones are known to interfere with crucial signaling pathways that promote cancer growth and survival, such as the NF-κB, Akt, and MAPK pathways.[3][6]

-

Tubulin Polymerization Inhibition: Some chalcone (B49325) derivatives exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division.[5]

Quantitative Data on Anticancer Activity:

| Compound | Cancer Cell Line | Activity | IC50 Value | Reference |

| Chalcone-pyrazole hybrids | Hepatocellular Carcinoma (HCC) | Antiproliferative | 0.5–4.8 µM | [2] |

| Indole-based chalcone | Various human cancer cells | Antiproliferative | 3–9 nM | [7] |

| 2'-hydroxychalcone derivative | IGR-39 melanoma cells | Cytotoxic | 12 µM | [8] |

| Licochalcone A | Human non-small-cell lung carcinoma (A549 and H460) | Growth suppression | 40 µM (suppresses growth by 45-80%) | [3] |

Anti-inflammatory Activity

Inflammation is a key factor in numerous chronic diseases, and hydroxychalcones have emerged as potent anti-inflammatory agents.[9] They exert their effects by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling cascades.[4][9]

Mechanisms of Action:

-

Inhibition of Pro-inflammatory Enzymes: Hydroxychalcones can inhibit the activity of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are responsible for the production of inflammatory mediators such as prostaglandins (B1171923) and nitric oxide (NO).[4][10]

-

Modulation of Signaling Pathways: A primary mechanism of anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[4][9] Additionally, they can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway.[10]

-

Reduction of Pro-inflammatory Cytokines: These compounds can downregulate the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[10][11]

Quantitative Data on Anti-inflammatory Activity:

| Compound | Assay | Effect | IC50 Value | Reference |

| 2′-hydroxy-3,4,5-trimethoxychalcone | iNOS-catalyzed NO production in RAW 264.7 cells | Inhibition | 2.26 µM | [11] |

| 2′-hydroxy-3,4,5,3′,4′-pentamethoxychalcone | iNOS-catalyzed NO production in RAW 264.7 cells | Inhibition | 1.10 µM | [11] |

| 2'-hydroxychalcones with methoxy (B1213986) and bromine substituents | iNOS-catalyzed NO production in RAW 264.7 cells | Inhibition | 7.1–9.6 μM | [11] |

| 1,3-Bis-(2-hydroxy-phenyl)-propenone | β-glucuronidase release from rat neutrophils | Inhibition | 1.6 ± 0.2 μM | [12] |

| 1,3-Bis-(2-hydroxy-phenyl)-propenone | Lysozyme release from rat neutrophils | Inhibition | 1.4 ± 0.2 μM | [12] |

Antioxidant Activity

The antioxidant properties of hydroxychalcones are well-documented and are largely attributed to their ability to scavenge free radicals.[11][13] The number and position of hydroxyl groups on the aromatic rings play a crucial role in this activity.[11][14]

Structure-Activity Relationship:

-

The presence of a catechol (3,4-dihydroxy) moiety in ring B significantly enhances antioxidant activity.[11][13]

-

A free hydroxyl group at the C2' position on ring A is also considered important for radical scavenging properties.[11]

-

The antioxidant activity generally increases with the number of hydroxyl groups. For chalcones with hydroxyl groups on ring B, the activity increases in the order: 2-OH < 3-OH << 4-OH << 3,4-di-OH.[11][15]

Quantitative Data on Antioxidant Activity:

| Compound | Assay | Activity | IC50 Value | Reference |

| Coumarinyl chalcone 51 | DPPH radical scavenging | Scavenging | 2.07 μM | [11] |

| Pentahydroxy-substituted chalcone 42 | HOCl scavenging | Scavenging | 1 μM | [11] |

| Chalcone 4b (two hydroxyls on ring B) | DPPH radical scavenging | 82.4% scavenging | - | [14] |

| Chalcone 4b (two hydroxyls on ring B) | Lipid peroxidation | 82.3% inhibition | - | [14] |

Antimicrobial Activity

Hydroxychalcones have demonstrated a broad spectrum of antimicrobial activity against bacteria and fungi, including drug-resistant strains.[16][17]

Mechanisms of Action: The antibacterial and antifungal effects of hydroxychalcones are often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, and interfere with biofilm formation.[16] The lipophilicity of the molecule, influenced by the substituents on the aromatic rings, can play a significant role in their antimicrobial efficacy.[16]

Quantitative Data on Antimicrobial Activity:

| Compound | Microorganism | Activity | MIC Value | Reference |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Bacillus subtilis | Antibacterial | 62.5 µg/mL | [18] |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Staphylococcus aureus | Antibacterial | 125 µg/mL | [18] |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Pseudomonas aeruginosa | Antibacterial | 125 µg/mL | [18] |

| 1,3-Bis-(2-hydroxy-phenyl)-propenone (O-OH) | Methicillin-resistant Staphylococcus aureus (MRSA) | Anti-MRSA | 25-50 µg/mL | [19] |

| 3-(3-hydroxy-phenyl)-1-(2-hydroxy-phenyl)-propenone (M-OH) | MRSA | Anti-MRSA | 98.7±43.3 µg/mL (average) | [19] |

| 3-(4-hydroxy-phenyl)-1-(2-hydroxy-phenyl)-propenone (P-OH) | MRSA | Anti-MRSA | 108.7±29.6 µg/mL (average) | [19] |

Other Pharmacological Activities

Beyond the core activities, hydroxychalcones have been investigated for other therapeutic properties:

-

Antidiabetic Activity: Some synthetic chalcones have shown potential in inhibiting α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[20] 2-hydroxychalcone (B1664081) was found to have significant hypoglycemic activity in rats by increasing insulin (B600854) secretion.[20]

-

Neuroprotective Effects: Certain hydroxychalcones have demonstrated neuroprotective properties, suggesting their potential in managing neurodegenerative diseases.[14]

Experimental Protocols

Synthesis of Hydroxychalcones (Claisen-Schmidt Condensation)

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base- or acid-catalyzed reaction between a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025).[8][11]

General Procedure (Base-Catalyzed):

-

An equimolar amount of a substituted 2'-hydroxyacetophenone (B8834) and a substituted benzaldehyde are dissolved in a suitable solvent such as ethanol (B145695) or isopropyl alcohol.[8]

-

A base catalyst, typically an aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is added to the mixture.[8]

-

The reaction mixture is stirred at room temperature or a slightly elevated temperature for a specified period, often ranging from a few hours to 24 hours.[8]

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into cold water and acidified with a dilute acid (e.g., HCl) to precipitate the chalcone product.[8]

-

The resulting solid is filtered, washed with water, and purified by recrystallization from an appropriate solvent.

Antioxidant Activity Assay (DPPH Radical Scavenging)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is widely used to evaluate the free radical scavenging activity of compounds.[21]

Procedure:

-

A stock solution of the hydroxychalcone is prepared in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

A fresh solution of DPPH radical in the same solvent is prepared.

-

Different concentrations of the this compound solution are added to the DPPH solution in a 96-well plate or a cuvette.

-

The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

-

A control containing the solvent and DPPH solution is also measured.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.

Anti-inflammatory Activity Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[11]

Procedure:

-

RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are pre-treated with various concentrations of the this compound for a short period (e.g., 1-2 hours).

-

The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce inflammation and NO production, in the continued presence of the this compound.

-

After an incubation period of 24 hours, the cell culture supernatant is collected.

-

The amount of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent.

-

The absorbance is read at approximately 540 nm.

-

A standard curve using known concentrations of sodium nitrite is prepared to quantify the nitrite concentration in the samples.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and metabolic activity.[7]

Procedure:

-

Cancer cells are seeded in a 96-well plate and incubated to allow for attachment.

-

The cells are then treated with various concentrations of the this compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, the medium is removed, and MTT solution is added to each well.

-

The plate is incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.

-

The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured at a wavelength of around 570 nm.

-

Cell viability is expressed as a percentage of the untreated control cells.

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Signaling Pathways and Experimental Workflows

Caption: Inhibition of the NF-κB signaling pathway by hydroxychalcones.

Caption: Modulation of the MAPK signaling pathway by hydroxychalcones.

Caption: Induction of apoptosis via the mitochondrial pathway by hydroxychalcones.

Caption: Workflow for Claisen-Schmidt condensation synthesis of hydroxychalcones.

References

- 1. Molecular cytotoxic mechanisms of anticancer hydroxychalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Activity of Natural and Synthetic Chalcones | MDPI [mdpi.com]

- 4. dovepress.com [dovepress.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, antibacterial, antibiofilm, and docking studies of chalcones against multidrug resistance pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Comprehensive Review on Chalcones: Preparation Methods, Reactions and Their Biological Activities – International Journal of Health & Medical Research [ijhmr.com]

- 18. gsconlinepress.com [gsconlinepress.com]

- 19. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mjas.analis.com.my [mjas.analis.com.my]

The Architecture of Activity: An In-depth Technical Guide to the Structure-Activity Relationship of Hydroxychalcones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of hydroxychalcones, a class of organic compounds that have garnered significant attention in medicinal chemistry. Renowned for their diverse pharmacological activities, understanding the nuanced relationship between their chemical structure and biological function is paramount for the rational design of novel therapeutics. This document delves into the core principles of hydroxychalcone SAR, presents quantitative data for key biological activities, outlines detailed experimental protocols, and visualizes the complex signaling pathways they modulate.

Core Structure and Key Moieties

Chalcones are characterized by an open-chain flavonoid structure, consisting of two aromatic rings (Ring A and Ring B) linked by a three-carbon α,β-unsaturated carbonyl system. The presence and position of hydroxyl (-OH) groups on these rings are critical determinants of their biological activity. These hydroxyl groups can influence the molecule's polarity, hydrogen bonding capacity, and ability to act as a hydrogen donor, all of which impact its interaction with biological targets.

Synthesis of Hydroxychalcones: The Claisen-Schmidt Condensation

The primary method for synthesizing hydroxychalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025).[1]

General Reaction Scheme

Caption: General scheme of the Claisen-Schmidt condensation.

Detailed Experimental Protocol: Synthesis of a 2'-Hydroxychalcone Derivative[2][3]

Materials:

-

Substituted 2'-hydroxyacetophenone (B8834) (1 equivalent)

-

Substituted benzaldehyde (1 equivalent)

-

Potassium hydroxide (B78521) (KOH) (2 equivalents)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl, 1 M)

Procedure:

-

In a mortar, combine the substituted 2'-hydroxyacetophenone and the substituted benzaldehyde.

-

Add solid potassium hydroxide to the mixture.

-

Grind the mixture for 30 minutes. The mixture will typically turn into a colored paste or solid.[2]

-

Add an additional equivalent of the benzaldehyde and continue grinding for another 30 minutes.[2]

-

Dissolve the resulting powder in a minimal amount of cold methanol.

-

Acidify the solution with 1 M HCl until a yellow precipitate forms.

-

Filter the precipitate, wash with cold water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Caption: Workflow for the synthesis of hydroxychalcones.

Structure-Activity Relationship in Biological Activities

The biological effects of hydroxychalcones are profoundly influenced by the number and position of hydroxyl groups on both aromatic rings.

Antioxidant Activity

The antioxidant capacity of hydroxychalcones is primarily attributed to their ability to donate a hydrogen atom from a phenolic hydroxyl group to scavenge free radicals.

Key SAR Findings:

-

Presence of Hydroxyl Groups: The presence of hydroxyl groups is essential for antioxidant activity.[3]

-

Ortho-dihydroxy (Catechol) Moiety: A catechol group on Ring B generally enhances antioxidant activity.

-

Para-hydroxyl Group: A hydroxyl group at the C-4 position of Ring B is also favorable for antioxidant activity.

-

2'-Hydroxy Group: The 2'-hydroxyl group on Ring A can contribute to the stability of the molecule and its radical scavenging potential.

Quantitative Data: Antioxidant Activity of Hydroxychalcones

| Compound | Assay | IC50 (µM) | Reference |

| Echinatin | DPPH | > Licochalcone A | [4] |

| Licochalcone A | DPPH | < Echinatin | [4] |

| 4'-Hydroxychalcone | DPPH | - | [4] |

| 4-Nitrochalcone | DPPH | - | [4] |

| This compound C7 | DPPH | 255 | [3] |

| This compound C7 | OH· scavenging | 441 | [3] |

Anti-inflammatory Activity

Hydroxychalcones exert their anti-inflammatory effects through multiple mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways.

Key SAR Findings:

-

Inhibition of Cyclooxygenase (COX): Hydroxychalcones can inhibit COX enzymes, particularly the inducible COX-2 isozyme.

-

Modulation of NF-κB Pathway: A primary mechanism of anti-inflammatory action is the inhibition of the NF-κB signaling pathway.

-

Activation of Nrf2 Pathway: Some hydroxychalcones can activate the Nrf2 signaling pathway, leading to the expression of antioxidant and cytoprotective genes.[5][6][7]

Quantitative Data: Anti-inflammatory Activity of Hydroxychalcones

| Compound | Target/Assay | IC50 (µM) | Reference |

| 2',3-Dithis compound | Hind-paw edema | Remarkable inhibition | [8] |

| 2',5'-Dihydroxy-4-chlorochalcone | Hind-paw edema | Remarkable inhibition | [8] |

| 2',5'-Dithis compound | Hind-paw edema | Remarkable inhibition | [8] |

Anticancer Activity

The anticancer properties of hydroxychalcones are linked to their ability to induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways in cancer cells.

Key SAR Findings:

-

Induction of Apoptosis: Many hydroxychalcones have been shown to induce programmed cell death in various cancer cell lines.

-

Cell Cycle Arrest: They can also cause cell cycle arrest, preventing the proliferation of cancer cells.

-

Inhibition of Signaling Pathways: Hydroxychalcones can modulate signaling pathways crucial for cancer cell survival and growth.

Quantitative Data: Anticancer Activity of Hydroxychalcones

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| Chalcone 1 | T47D (Breast) | 72.44 | [9] |

| Chalcone 2 | T47D (Breast) | 44.67 | [9] |

| Chalcone 4a | K562 (Leukemia) | ≤ 3.86 | [10] |

| Chalcone 4a | MDA-MB-231 (Breast) | ≤ 3.86 | [10] |

| Chalcone 4a | SK-N-MC (Neuroblastoma) | ≤ 3.86 | [10] |

| 2,5-dimethoxy-2´-hydroxychalcone | HeLa (Cervical) | Very low | [1] |

| 4-chloro-2'-hydroxychalcone | HeLa (Cervical) | Very low | [1] |

Antimicrobial Activity

Hydroxychalcones have demonstrated activity against a range of pathogenic microorganisms, including bacteria and fungi.

Key SAR Findings:

-

Hydroxyl and Halogen Substituents: The presence of both hydroxyl and chlorine substituents can lead to moderate to high antibacterial activity.

-

α,β-Unsaturated Ketone: This moiety is considered essential for antibacterial activity.

-

Hydroxyl Group Position: The position of the hydroxyl group on the aromatic rings influences the antimicrobial potency.

Quantitative Data: Antimicrobial Activity of Hydroxychalcones

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | S. aureus | 125 | [11] |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | B. subtilis | 62.5 | [11] |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | E. coli | 250 | [11] |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | P. aeruginosa | 125 | [11] |

Key Signaling Pathways Modulated by Hydroxychalcones

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Hydroxychalcones can inhibit this pathway at various points, thereby suppressing inflammation.

References

- 1. repository.unair.ac.id [repository.unair.ac.id]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Chalcone Derivatives as Potent Nrf2 Activators in Mice and Human Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. gsconlinepress.com [gsconlinepress.com]

A Technical Guide to the Natural Sources and Isolation of Hydroxychalcone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxychalcone derivatives represent a significant class of polyphenolic compounds with a wide array of documented pharmacological activities, positioning them as promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the natural origins of these bioactive molecules and details the methodologies for their extraction, isolation, and purification. The content herein is intended to serve as a practical resource for researchers engaged in natural product chemistry, pharmacology, and medicinal chemistry, offering detailed experimental protocols and quantitative data to facilitate the efficient isolation of this compound derivatives for further investigation.

Introduction to this compound Derivatives

Chalcones are a subgroup of the flavonoid family, characterized by an open-chain structure consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The presence of one or more hydroxyl groups on the aromatic rings defines them as hydroxychalcones. These compounds are widely distributed in the plant kingdom and serve as precursors for the biosynthesis of other flavonoids.[1][2] Their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, are of significant interest to the scientific community.[3][4] This guide will focus on the natural sourcing and subsequent isolation of these valuable compounds.

Natural Sources of this compound Derivatives

A variety of plants are rich sources of this compound derivatives. The concentration and specific types of these compounds can vary significantly between plant species and even different parts of the same plant. Some of the most well-documented natural sources include:

-

Licorice (Glycyrrhiza species): The roots and rhizomes of licorice plants, particularly Glycyrrhiza glabra and Glycyrrhiza inflata, are abundant in various chalcones, most notably isoliquiritigenin (B1662430) and licochalcone A.[5][6]

-

Hops (Humulus lupulus): The female flowers (cones) of the hop plant are a primary source of xanthohumol, a prenylated this compound with potent biological activities.[7][8]

-

Rhus verniciflua (Lacquer Tree): The stem bark of this tree is a known source of butein, a tetrathis compound.[9][10]

-

Fruits and Vegetables: Many common fruits and vegetables, such as apples, tomatoes, and fingerroot, contain various this compound derivatives, contributing to their nutritional and medicinal properties.[1]

Table 1: Prominent this compound Derivatives and Their Natural Sources

| This compound Derivative | Primary Natural Source(s) | Plant Part(s) |

| Isoliquiritigenin | Glycyrrhiza glabra, Glycyrrhiza uralensis | Roots, Rhizomes |

| Licochalcone A | Glycyrrhiza inflata | Roots |

| Xanthohumol | Humulus lupulus | Female cones (hops) |

| Butein | Rhus verniciflua, Butea monosperma | Stem bark, Heartwood |

| Naringenin Chalcone | Solanum lycopersicum (Tomato) | Skin |

Isolation and Purification of this compound Derivatives

The isolation of this compound derivatives from their natural sources is a multi-step process that typically involves extraction, fractionation, and purification. The selection of appropriate techniques is crucial for obtaining high-purity compounds for biological evaluation.

Extraction

The initial step involves the extraction of crude phytochemicals from the plant material. The choice of solvent and extraction method significantly impacts the yield and profile of the extracted compounds.

-

Maceration: This simple technique involves soaking the powdered plant material in a suitable solvent for an extended period with occasional agitation.

-

Soxhlet Extraction: A more efficient method that uses a continuous reflux of a heated solvent to extract the desired compounds.

-

Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency, often at lower temperatures and shorter times.[11]

-

Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction process.[11]

-

Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. This method is advantageous for its selectivity and the ease of solvent removal.[8]

Table 2: Quantitative Yields of Selected Hydroxychalcones from Natural Sources

| This compound | Plant Source | Extraction Method | Solvent | Yield | Reference |

| Xanthohumol | Humulus lupulus | Ethanolic Extraction | Ethanol | 3.75 g/100 g | [12] |

| Xanthohumol | Humulus lupulus | Supercritical CO2 Extraction | CO2 | 0.089 g/100 g | [12] |

| Xanthohumol | Humulus lupulus | HPLC-DAD Analysis | - | 0.106 - 12.7 mg/g | [7] |

| Licochalcone A | Glycyrrhiza inflata | Chloroform Extraction | Chloroform | 2.7% (of dried extract) | [13] |

| Licochalcone A | Glycyrrhiza inflata | Combined Membrane-Macroporous Resin | 90% Ethanol | 11.63 mg/g to 22.70 mg/g (enriched) | [6] |

| Isoliquiritigenin | Glycyrrhiza uralensis | HPLC Analysis | 70% Ethanol | Varies significantly between samples | [14][15] |

Purification

Following extraction, the crude extract is subjected to various chromatographic techniques to isolate and purify the target this compound derivatives.

-

Column Chromatography: A fundamental technique where the crude extract is passed through a stationary phase (commonly silica (B1680970) gel) packed in a column, and separation is achieved by eluting with a mobile phase of increasing polarity.

-

Flash Chromatography: A modification of column chromatography that uses pressure to accelerate the flow of the mobile phase, leading to faster separations.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique used for the final purification of compounds to a high degree of purity.[16][17]

-

Recrystallization: A non-chromatographic method for purifying solid compounds based on their differential solubility in a specific solvent at different temperatures.[1][18]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the isolation and purification of this compound derivatives.

General Workflow for Isolation and Purification

Protocol 1: Extraction by Maceration

-

Preparation of Plant Material: Air-dry the plant material (e.g., licorice roots) at room temperature and grind it into a fine powder (40-60 mesh).

-

Maceration: Weigh 100 g of the powdered plant material and place it in a large Erlenmeyer flask. Add 1 L of 95% ethanol.

-

Incubation: Stopper the flask and let it stand at room temperature for 72 hours with occasional shaking.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

-

Re-extraction: Repeat the maceration process with the residue two more times to ensure complete extraction.

-

Concentration: Combine all the filtrates and concentrate them under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude extract.

Protocol 2: Purification by Silica Gel Column Chromatography

-

Preparation of the Column:

-

Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

-

Carefully pour the slurry into a glass column plugged with cotton wool at the bottom, ensuring no air bubbles are trapped.

-

Allow the silica gel to settle, and then add a layer of sand on top to protect the silica bed.[19]

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase.

-

Alternatively, for less soluble extracts, perform dry loading by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and then carefully adding the powdered sample to the top of the column.[19]

-

-

Elution:

-

Start the elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

-

A typical gradient could be: Hexane:Ethyl Acetate (9:1), then (8:2), (7:3), and so on.

-

-

Fraction Collection: Collect the eluate in fractions of equal volume (e.g., 20 mL).

-

TLC Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexane:Ethyl Acetate, 7:3). Visualize the spots under UV light (254 nm and 365 nm).

-

Pooling and Concentration: Combine the fractions containing the pure desired compound and concentrate them using a rotary evaporator.

Protocol 3: Final Purification by Recrystallization

-

Solvent Selection: Choose a suitable solvent or solvent system in which the this compound is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol or ethanol-water mixtures are often effective.[1][20]

-

Dissolution: Dissolve the partially purified solid in a minimal amount of the hot solvent in an Erlenmeyer flask.

-

Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

-

Crystallization: Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath to induce further crystallization.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the crystals with a small amount of ice-cold solvent and then dry them in a desiccator or vacuum oven.

Signaling Pathways Modulated by this compound Derivatives

This compound derivatives exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for drug development.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Under normal conditions, Keap1 targets Nrf2 for degradation. However, under oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant genes. Many hydroxychalcones are known to activate this pathway.[21][22]

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Several hydroxychalcones have been shown to inhibit this pathway.[23][24]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is crucial for cell growth, proliferation, and survival. Dysregulation of this pathway is often implicated in cancer. Some hydroxychalcones have been found to inhibit this pathway, contributing to their anticancer effects.[25][26]

Conclusion

This compound derivatives are a promising group of natural products with significant therapeutic potential. This guide has provided an in-depth overview of their natural sources and detailed protocols for their isolation and purification. The successful isolation of these compounds in high purity is a critical first step for further pharmacological and clinical investigations. The elucidation of their mechanisms of action, through pathways such as Keap1-Nrf2, NF-κB, and PI3K/Akt/mTOR, continues to provide a strong rationale for their development as novel therapeutic agents. It is anticipated that the information presented here will be a valuable resource for the scientific community in advancing the research and development of this compound-based drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Isolation of Plant Pigments by Column Chromatography (Procedure) : Biochemistry Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 4. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Optimization of Extraction Conditions of Bioactive Compounds From Kurdistan Species Urtica dioica - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. tandfonline.com [tandfonline.com]

- 16. lcms.cz [lcms.cz]

- 17. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rsc.org [rsc.org]

- 19. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Fig. 2, [The canonical NF-κB activation pathway...]. - Innovative Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of Hydroxychalcone Isomers

Audience: Researchers, scientists, and drug development professionals.

Abstract: Chalcones (1,3-diaryl-2-propen-1-ones) are a class of open-chain flavonoids that serve as crucial biosynthetic precursors and exhibit a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] The substitution of one or more hydroxyl groups on the aromatic rings gives rise to hydroxychalcones, whose biological efficacy is intimately linked to their physicochemical properties. These properties are, in turn, highly dependent on the isomeric form of the molecule. This technical guide provides an in-depth analysis of the key physicochemical characteristics of various hydroxychalcone isomers, details the experimental protocols for their determination, and presents a comprehensive summary of quantitative data to aid in research and drug development.

Isomerism in Hydroxychalcones

The structural diversity of hydroxychalcones is rooted in several forms of isomerism, which profoundly influence their physical properties and biological interactions.

-

Geometric Isomerism: The presence of an α,β-unsaturated double bond in the enone linkage allows for E (trans) and Z (cis) geometric isomers. The trans isomer is generally the more thermodynamically stable and is the form predominantly synthesized through standard methods like the Claisen-Schmidt condensation.[1][3]

-

Conformational Isomerism: Rotational isomerism occurs around the single bonds adjacent to the enone system, leading to s-cis and s-trans conformers. Computational studies frequently indicate that the s-cis conformation is energetically more favorable for many chalcone (B49325) derivatives.[3]

-

Positional Isomerism: The location of the hydroxyl group(s) on the two aromatic rings (conventionally labeled A and B) defines the positional isomers, such as 2'-hydroxychalcone, 4-hydroxychalcone, and 2',4'-dithis compound. Each positional isomer exhibits unique electronic and steric properties, which directly impact its physicochemical characteristics.

References

A Comparative Analysis of 2'-Hydroxychalcone and 4'-Hydroxychalcone: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive comparison of the chemical properties of 2'-hydroxychalcone (B22705) and 4'-hydroxychalcone (B163465), isomers with significant potential in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of their synthesis, physicochemical properties, and biological activities, with a focus on their anti-inflammatory mechanisms.

Core Chemical Properties: A Comparative Summary

A thorough understanding of the fundamental chemical properties of 2'-hydroxychalcone and 4'-hydroxychalcone is crucial for their application in research and development. The following tables summarize key quantitative data for a direct comparison.

Table 1: Physicochemical Properties

| Property | 2'-Hydroxychalcone | 4'-Hydroxychalcone |

| Molecular Formula | C₁₅H₁₂O₂ | C₁₅H₁₂O₂ |

| Molecular Weight | 224.25 g/mol | 224.25 g/mol [1] |

| Melting Point | 88-89 °C | 171-172 °C[2] |

| pKa (predicted/experimental) | ~7.77 (predicted)[3] | 9.04 (experimental)[4] |

| Appearance | Yellow needle-like crystals | White to pale yellow crystals or powder[5] |

Table 2: Solubility Data

| Solvent | 2'-Hydroxychalcone | 4'-Hydroxychalcone |

| DMSO | 27.5 mg/mL | ~30 mg/mL, 50 mg/mL, ≥ 250 mg/mL (solubility varies with experimental conditions)[6][7] |

| Ethanol (B145695) | Soluble | ~30 mg/mL[8] |

| Methanol | Soluble | Soluble |

| Acetone | Soluble | Soluble |

| Chloroform | Soluble | Not specified |

| Dichloromethane | Soluble | Not specified |

| Ethyl Acetate | Soluble | Not specified |

| Water | Insoluble | Insoluble[6] |

| Ethanol:PBS (pH 7.2) (1:4) | Not specified | ~0.2 mg/mL[8] |

The distinct positioning of the hydroxyl group on the aromatic ring significantly influences the physicochemical properties of these isomers. The intramolecular hydrogen bond formed between the 2'-hydroxyl group and the adjacent carbonyl oxygen in 2'-hydroxychalcone is a key structural feature that impacts its properties. This intramolecular interaction is less favored in 4'-hydroxychalcone, where intermolecular hydrogen bonding is more prevalent.

Synthesis and Experimental Protocols

The primary method for synthesizing both 2'-hydroxychalcone and 4'-hydroxychalcone is the Claisen-Schmidt condensation. Furthermore, standardized methods are employed to determine their physicochemical properties.

Synthesis: Claisen-Schmidt Condensation

This base-catalyzed reaction involves the condensation of an appropriate hydroxyacetophenone with benzaldehyde (B42025).

Protocol for 2'-Hydroxychalcone Synthesis:

-

Reactant Preparation: Dissolve 2'-hydroxyacetophenone (B8834) and benzaldehyde in a suitable solvent such as ethanol or isopropyl alcohol.

-

Base Addition: Slowly add a solution of a strong base, like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to the reaction mixture while stirring.[9]

-

Reaction: Continue stirring the mixture at a controlled temperature (e.g., 0°C to room temperature) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into cold water or an ice bath and acidify with a dilute acid (e.g., HCl) to precipitate the product.

-

Purification: Collect the crude 2'-hydroxychalcone by filtration, wash with water, and purify by recrystallization from a suitable solvent like ethanol.

Protocol for 4'-Hydroxychalcone Synthesis: The protocol is analogous to that of 2'-hydroxychalcone, with the substitution of 2'-hydroxyacetophenone with 4'-hydroxyacetophenone.[10]

References

- 1. youtube.com [youtube.com]

- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 3. 2'-Hydroxychalcone | 1214-47-7 [chemicalbook.com]

- 4. hmdb.ca [hmdb.ca]

- 5. NF-kB pathway overview | Abcam [abcam.com]

- 6. benchchem.com [benchchem.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

A Technical Guide to the Therapeutic Targets of Hydroxychalcone Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxychalcones, a subclass of chalcones characterized by the presence of one or more hydroxyl groups on their aromatic rings, have emerged as a promising class of bioactive compounds with a wide spectrum of pharmacological activities. Their relatively simple chemical structure, coupled with the ease of synthetic modification, makes them attractive scaffolds for the development of novel therapeutics. This technical guide provides an in-depth overview of the key therapeutic targets of hydroxychalcone compounds, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to aid in ongoing research and drug discovery efforts.

Data Presentation: Quantitative Efficacy of this compound Compounds

The therapeutic potential of various this compound derivatives has been quantified through numerous in vitro and in vivo studies. The following tables summarize the inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) of representative hydroxychalcones against various biological targets.

Table 1: Anti-proliferative and Cytotoxic Activity of Hydroxychalcones (IC50)

| This compound Derivative | Cell Line | IC50 (µM) | Reference |

| 4'-Hydroxychalcone | CCRF-CEM | 14.7 | [1] |

| 4'-Hydroxychalcone | DLD-1 | 34 | [1] |

| 2'-Hydroxy-4-methoxychalcone | WiDr | 44.67 (µg/mL) | [2] |

| 2'-Hydroxy-4-hydroxychalcone | WiDr | 72.44 (µg/mL) | [2] |

| 2',4',4-Trithis compound | T47D | 37.24 (ppm) | [2] |

| 2',4'-Dihydroxy-4-nitrochalcone | T47D | 22.41 (ppm) | [2] |

| Licochalcone H | HCT116 | ~8 | [3] |

| Licochalcone H | HCT116-OxR | ~10 | [3] |

| 2'-Hydroxychalcone (B22705) | MCF-7 | Not specified | [4] |

| 2'-Hydroxychalcone | CMT-1211 | Not specified | [4] |

| Compound 12 (a 2'-hydroxychalcone derivative) | IGR-39 (Melanoma) | 24.7 | [5] |

| Compound 13 (a 2'-hydroxychalcone derivative) | IGR-39 (Melanoma) | 51.5 | [5] |

| Compound 17 (a 2'-hydroxychalcone derivative) | IGR-39 (Melanoma) | 38.3 | [5] |

Table 2: Antimicrobial Activity of Hydroxychalcones (MIC)

| This compound Derivative | Microorganism | MIC (µg/mL) | Reference |

| 1,3-Bis-(2-hydroxy-phenyl)-propenone (O-OH) | MRSA | 25-50 | [6] |

| 1-(2-Hydroxyphenyl)-3-(3-hydroxyphenyl)propenone (M-OH) | MRSA | 98.7 ± 43.3 | [6] |

| 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)propenone (P-OH) | MRSA | 108.7 ± 29.6 | [6] |

| 2,4,2'-trihydroxy-5'-methylchalcone (THMC) | MRSA | 25.0-50.0 | [7] |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | Staphylococcus aureus | 125 | [8] |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | Bacillus subtilis | 62.5 | [8] |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | Escherichia coli | 250 | [8] |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | Pseudomonas aeruginosa | 125 | [8] |

| Compound 9 (a chalcone (B49325) derivative) | S. aureus, S. pneumoniae, E. coli, P. aeruginosa | 7.81–250 | [9] |

| Compound 13 (a chalcone derivative) | S. aureus, S. pneumoniae, E. coli, P. aeruginosa | 7.81–250 | [9] |

| Compound 14 (a chalcone derivative) | S. aureus, S. pneumoniae, E. coli, P. aeruginosa | 7.81–250 | [9] |

| Compound 15 (a chalcone derivative) | S. aureus, S. pneumoniae, E. coli, P. aeruginosa | 7.81–250 | [9] |

| Compound 9, 13, 14 | Candida albicans | 15.6 - 31.25 | [9] |

| Compound 13, 14, 15 | Candida parapsilosis | 15.6 - 31.25 | [9] |

Table 3: Enzyme Inhibitory Activity of Hydroxychalcones (IC50)

| This compound Derivative | Enzyme | IC50 (µM) | Reference |

| Chalcone 3c (methoxymethylene and trimethoxy substituted) | Soybean Lipoxygenase (LOX) | 45 | [10] |

| Chalcone 4b (dihydroxy substituted) | Soybean Lipoxygenase (LOX) | 70 | [10] |

Key Therapeutic Targets and Signaling Pathways

Hydroxychalcones exert their therapeutic effects by modulating a variety of cellular targets and signaling pathways. The following sections detail the major pathways affected by these compounds.

Anti-inflammatory Activity: Targeting the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[11] Hydroxychalcones have been shown to inhibit this pathway at multiple levels.[11][12][13] 4'-Hydroxychalcone, for instance, inhibits TNFα-induced NF-κB activation by targeting the proteasome, which prevents the degradation of the inhibitory protein IκBα.[1] This leads to the sequestration of the NF-κB p50/p65 dimer in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[1][11]

Anticancer and Antiviral Activity: Modulation of the EGFR/AKT/ERK1/2 Pathway